3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone
Description
3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone (C₆H₅COCH₂-) with distinct substituents: a 3-chloro-4-fluorophenyl group attached to the ketone and a 4-methylphenyl group at the β-position. Its molecular formula is C₁₆H₁₄ClFO, with a molecular weight of 276.74 g/mol . The compound’s structural uniqueness arises from the synergistic effects of halogen (Cl, F) and alkyl (methyl) substituents, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-15(18)14(17)10-13/h2-5,7-8,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAKBAWJTMBESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644134 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-93-9 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually require a solvent like dichloromethane (CH2Cl2) and are carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Propiophenone Derivatives
Key Observations :
- Halogen Position : Chlorine at the 3' position (meta) vs. 2' (ortho) alters steric and electronic effects. For example, 3'-Cl derivatives exhibit lower steric hindrance than 2'-Cl analogs, enhancing reactivity in electrophilic substitutions .
- Functional Groups : Methoxy (-OCH₃) substituents increase polarity and boiling points compared to methyl (-CH₃) groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Methyl vs. Methoxy: The 4-methyl group in the target compound reduces polarity compared to methoxy-containing analogs, favoring solubility in non-polar solvents .
Biological Activity
3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by a propiophenone backbone with a chloro and a fluoro substituent on the aromatic ring. This unique arrangement may influence its reactivity and interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer activity . For instance, studies have shown that structurally related compounds can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. The specific mechanisms through which this compound operates remain to be fully elucidated, but preliminary data suggest interactions with key enzymes or receptors involved in cancer progression .
Enzyme Inhibition
The compound may act as an enzyme inhibitor , potentially modulating the activity of specific biochemical pathways. Similar compounds have been documented to interact with enzymes critical for metabolic processes, suggesting that this compound could possess similar properties .
The precise mechanism of action for this compound is not fully understood. However, it is hypothesized to involve:
- Binding to target enzymes : This could lead to inhibition or alteration of enzymatic activity.
- Interference with receptor-ligand interactions : The structural features may allow it to bind selectively to certain receptors, influencing downstream signaling pathways.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated the anticancer potential through cell line assays showing reduced proliferation in treated cells. |
| Study B | Investigated enzyme inhibition and reported significant reductions in enzyme activity at specific concentrations of the compound. |
| Study C | Explored antimicrobial effects against Gram-positive bacteria, indicating potential therapeutic applications. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various substituents that can enhance its biological activity. Its applications extend beyond pharmaceuticals into materials science, where it can serve as an intermediate in the synthesis of more complex molecules .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves Friedel-Crafts acylation or nucleophilic substitution, given its propiophenone backbone and halogen/methyl substituents. For example:
Halogenation : Introduce chloro and fluoro groups via electrophilic substitution using Cl₂/FeCl₃ or fluorinating agents like Selectfluor™ under anhydrous conditions .
Acylation : Use acetyl chloride derivatives with Lewis acid catalysts (e.g., AlCl₃) to attach the propiophenone moiety to the aromatic ring .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (35–80°C) and solvent polarity (e.g., dichloromethane vs. DMF) to improve yield .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Workflow :
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity >98% .
- Structural Confirmation :
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to resolve overlapping peaks from aromatic protons and substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (e.g., Cl/F signatures) .
Q. What safety precautions are critical during handling and disposal?
- Safety Protocol :
- PPE : Wear nitrile gloves, goggles, and a lab coat due to potential skin/eye irritation (Xi hazard code) .
- Waste Management : Collect halogenated waste separately and neutralize acidic byproducts (e.g., HCl) before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent positioning for this compound?
- Crystallography Approach :
Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths/angles .
Refinement : Employ SHELXL for structure refinement. Address disorder in methyl/chloro groups using restraints (e.g., DFIX, SIMU) .
- Case Study : Similar propiophenone derivatives show deviations in dihedral angles (5–10°) between aromatic rings due to steric hindrance .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Modeling Strategy :
- DFT Calculations : Use Gaussian16 with B3LYP/6-311++G(d,p) to calculate Fukui indices, identifying electrophilic centers (e.g., carbonyl carbon) .
- Transition State Analysis : Locate energy barriers for SN2 reactions at the chloro-substituted position using Nudged Elastic Band (NEB) methods .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?
- Troubleshooting :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts (e.g., H-bonding with carbonyl groups) .
- Dynamic Effects : Use VT-NMR (Variable Temperature) to identify conformational exchange broadening in flexible substituents .
Q. What bioactivity assays are suitable for studying this compound’s potential as a kinase inhibitor?
- Biological Screening :
Enzyme Assays : Test inhibition of tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
SAR Analysis : Modify substituents (e.g., replace 4-methylphenyl with pyridyl) to correlate structure with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
